4-(4-Formylpiperazinyl)-4-oxobut-2-enoic acid
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Description
4-(4-Formylpiperazinyl)-4-oxobut-2-enoic acid, also known as FOB, is a chemical compound that has gained significant attention in scientific research. FOB is a piperazine derivative that contains a carbonyl group and a double bond. The compound has been synthesized using various methods, and its biochemical and physiological effects have been studied extensively.
Scientific Research Applications
Efficient Synthesis of Building Blocks
Derivatives of 4-(hetero)aryl-4-oxobut-2-enoic acid are recognized for their utility as building blocks in crafting biologically active compounds. An innovative synthesis method leveraging microwave assistance and ytterbium triflate catalyst has been developed, offering a fast and efficient pathway to these critical acids from diverse (hetero)aromatic ketones and glyoxylic acid monohydrate, achieving pure products with isolated yields ranging from 52-75% (Tolstoluzhsky et al., 2008).
Antimicrobial Activity
Certain novel heterocyclic compounds synthesized from 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid via Michael addition have shown promising antimicrobial activities. This underscores the compound's role as a key starting material for developing pyridazinones, thiazoles derivatives, and other heterocycles, highlighting its significant potential in antimicrobial research (El-Hashash et al., 2014).
Hemostatic Activity
Research into 4-aryl-2-(4-arylamino)-1-(piperazin-1-yl)but-2-ene-1,4-diones and 2-{[2-(3-R-adamantan-1-yl)-2-oxoethylidene]hydrazinyl}-4-(het)aryl-4-oxobut-2-enoic acids has revealed compounds with notable hemostatic activity and low acute toxicity. This discovery points to the therapeutic potential of these derivatives in managing bleeding, with a clear relationship established between the compounds' structure and their pharmacological effects (Pulina et al., 2017).
Synthesis of Novel Heterocycles
The synthesis of a series of novel heterocyclic compounds from 4-(4-bromophenyl)-4-oxobut-2-enoic acid highlights the versatility of this compound as a precursor in heterocyclic chemistry. These compounds, including aroylacrylic acids, pyridazinones, and furanones derivatives, demonstrate the broad utility of 4-oxobut-2-enoic acid derivatives in synthesizing a diverse range of heterocyclic compounds with potential antibacterial activities (El-Hashash et al., 2015).
Biological Screening
A study on 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid explored its synthesis, characterization, and biological screening, revealing its interaction with DNA, cytotoxicity, antitumor, and antioxidant activities. Such comprehensive biological evaluations underscore the compound's potential in various therapeutic and diagnostic applications, marking it as a compound of interest for further research in medicine and pharmacology (Sirajuddin et al., 2015).
properties
IUPAC Name |
(E)-4-(4-formylpiperazin-1-yl)-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c12-7-10-3-5-11(6-4-10)8(13)1-2-9(14)15/h1-2,7H,3-6H2,(H,14,15)/b2-1+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNWGBJATURZNA-OWOJBTEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=O)C(=O)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C=O)C(=O)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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